N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the condensation of 1-butyl-1H-1,3-benzodiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-1H-benzimidazole
- 2-ethyl-1H-benzimidazole
- 1-methyl-1H-benzimidazole
Uniqueness
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide stands out due to its unique structural features, such as the presence of both a benzimidazole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H21N3O/c1-4-5-10-18-14-9-7-6-8-13(14)17-15(18)11(2)16-12(3)19/h6-9,11H,4-5,10H2,1-3H3,(H,16,19) |
InChI Key |
HBKIRUVVSXFHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C |
Origin of Product |
United States |
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